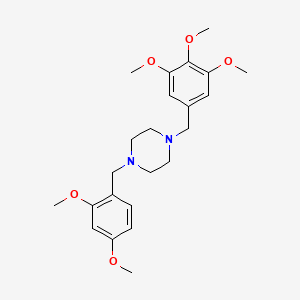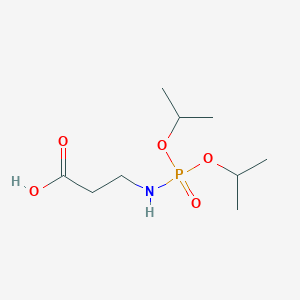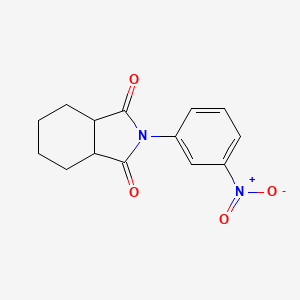
1-(4-methylbenzoyl)-4-propylpiperazine
Übersicht
Beschreibung
1-(4-methylbenzoyl)-4-propylpiperazine, also known as PEPAP, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to a class of compounds known as piperazines, which have been found to have a variety of biological activities.
Wirkmechanismus
The mechanism of action of 1-(4-methylbenzoyl)-4-propylpiperazine is not fully understood, but it is believed to act as an agonist at the serotonin 5-HT1A receptor. This receptor is involved in the regulation of a variety of physiological processes, including mood, anxiety, and pain perception. By binding to this receptor, 1-(4-methylbenzoyl)-4-propylpiperazine may modulate its activity and influence these processes.
Biochemical and Physiological Effects:
1-(4-methylbenzoyl)-4-propylpiperazine has been found to have a variety of biochemical and physiological effects. In addition to its high affinity for the serotonin 5-HT1A receptor, it has also been found to have moderate affinity for the dopamine D2 receptor. This receptor is involved in the regulation of movement and reward, and has been implicated in a variety of neurological disorders. 1-(4-methylbenzoyl)-4-propylpiperazine may also have effects on other neurotransmitter systems, including the noradrenergic and cholinergic systems.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-methylbenzoyl)-4-propylpiperazine has a number of advantages for use in lab experiments. Its high affinity for the serotonin 5-HT1A receptor makes it a potentially useful tool for studying its function. It is also relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, there are also some limitations to its use. For example, its effects on other neurotransmitter systems may complicate interpretation of results, and its potential side effects on physiological processes may need to be carefully considered.
Zukünftige Richtungen
There are a number of future directions for research on 1-(4-methylbenzoyl)-4-propylpiperazine. One area of interest is its potential use in the treatment of psychiatric disorders, such as depression and anxiety. Its high affinity for the serotonin 5-HT1A receptor, combined with its relatively low affinity for other receptors, may make it a useful therapeutic agent. Additionally, further research may be needed to fully understand its mechanism of action and effects on other neurotransmitter systems. Overall, 1-(4-methylbenzoyl)-4-propylpiperazine has the potential to be a valuable tool for studying the function of the serotonin 5-HT1A receptor and for developing new treatments for psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
1-(4-methylbenzoyl)-4-propylpiperazine has been studied for its potential use in a variety of scientific research applications. One area of research that has received particular attention is its potential use as a ligand for the serotonin 5-HT1A receptor. This receptor is involved in a variety of physiological processes, including mood regulation, and has been implicated in a number of psychiatric disorders. 1-(4-methylbenzoyl)-4-propylpiperazine has been found to have high affinity for this receptor, making it a potentially useful tool for studying its function.
Eigenschaften
IUPAC Name |
(4-methylphenyl)-(4-propylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-8-16-9-11-17(12-10-16)15(18)14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGVCOQVTLFUAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylphenyl)(4-propylpiperazin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-methoxyethyl)-1-(3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B4884197.png)


![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-phenoxyacetamide](/img/structure/B4884218.png)
![2-isopropyl-5-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B4884226.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B4884233.png)
![2-bromo-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4884237.png)

![methyl 4-{3-[(4-methoxybenzyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4884252.png)
![butyl (4-{[(2-iodophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4884255.png)

![3-(2-fluorophenyl)-5-{2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4884289.png)
![2-{3-[(4-acetyl-1-piperazinyl)carbonyl]-4-chlorophenyl}-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B4884292.png)